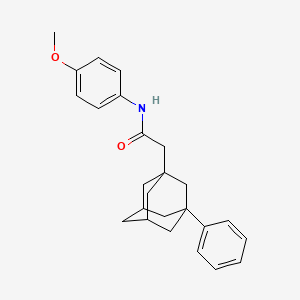

![molecular formula C9H10ClNO3 B2560447 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride CAS No. 2411276-17-8](/img/structure/B2560447.png)

3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

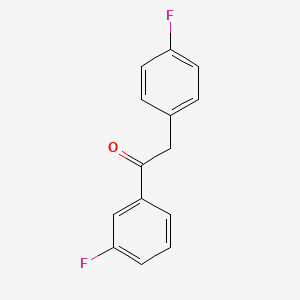

“3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride” is a chemical compound . Pyrano[3,4-c]pyridines are of interest from both the chemical and biological aspects . They have shown various types of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .

Synthesis Analysis

A new and effective method was developed for obtaining diamino derivatives of pyrano[3,4-c]pyridines from 3-cyanopyridin-2(1H)-ones by Smiles rearrangement of the respective oxyacetamides . The starting materials for these syntheses were condensed 3-cyanopyridin-2(1H)-ones .

Molecular Structure Analysis

The structures of the synthesized compounds were studied by NMR spectroscopy and X-ray diffraction analysis . The results of X-ray diffraction studies revealed the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

The compounds are capable of forming ambident anions, which means that alkylation reactions are generally expected to produce mixtures of O- and N-alkylation products . It is known that increasing the size of the added group and decreasing the nucleophilicity of the pyridine nitrogen atom by introducing strongly electron-withdrawing substituents raises the extent of O-alkylation .

Applications De Recherche Scientifique

Antidiabetic Properties

EN300-7543523 has shown efficacy in reducing blood glucose levels. As a result, it may find applications in the prevention and treatment of disorders related to elevated plasma blood glucose, such as:

Anticancer Activity

EN300-7543523 derivatives have been evaluated for their inhibition of cell proliferation in human cancer cell lines, including MCF-7 and HCT116. This suggests potential applications in cancer therapy .

Synthesis of Pyrano[3,4-c]pyrroles

EN300-7543523 is a precursor for the synthesis of pyrano[3,4-c]pyrroles. These compounds have diverse applications, including drug development and materials science. The intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring leads to the formation of 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones .

Orientations Futures

Pyrano[3,4-c]pyridines and their derivatives have shown various types of biological effects, providing the motivation for further studies . Amino derivatives may serve as lead structures for the discovery of various new compounds in order to continue the search for physiologically active compounds in this series .

Propriétés

IUPAC Name |

3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c11-9(12)8-3-6-1-2-13-5-7(6)4-10-8;/h3-4H,1-2,5H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJNIBKCYIYZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CN=C(C=C21)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2560371.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2560372.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2560376.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2560378.png)

![2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560381.png)